Ethyl 2,3-dioxohexanoate

Deoximation α,β-Diketo ester synthesis vic-Tricarbonyl compounds

Ethyl 2,3‑dioxohexanoate (C₈H₁₂O₄, MW 172.18) is a crystalline α,β‑diketo ester that belongs to the vic‑tricarbonyl compound class. It is a colorless to light‑yellow solid at ambient temperature with a melting point of 55–57 °C and a boiling point of 83–86 °C at 10 Torr.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 3885-41-4
Cat. No. B3264239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dioxohexanoate
CAS3885-41-4
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCCC(=O)C(=O)C(=O)OCC
InChIInChI=1S/C8H12O4/c1-3-5-6(9)7(10)8(11)12-4-2/h3-5H2,1-2H3
InChIKeyNCXBJWBAZVILED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Dioxohexanoate (CAS 3885‑41‑4): Key Physicochemical and Structural Identifiers for Scientific Procurement


Ethyl 2,3‑dioxohexanoate (C₈H₁₂O₄, MW 172.18) is a crystalline α,β‑diketo ester that belongs to the vic‑tricarbonyl compound class. It is a colorless to light‑yellow solid at ambient temperature [1] with a melting point of 55–57 °C and a boiling point of 83–86 °C at 10 Torr . The compound is soluble in organic solvents but insoluble in water [1], and its lipophilicity (logP) is approximately –0.59 , making it considerably more hydrophilic than its positional isomer, ethyl 2,4‑dioxohexanoate. As a vic‑tricarbonyl building block, it participates in condensation and heterocycle‑forming reactions, serving as a key intermediate in medicinal and synthetic organic chemistry [2].

Why Generic Substitution Fails: Structural and Physicochemical Distinctiveness of Ethyl 2,3‑Dioxohexanoate Among Isomeric Diketo Esters


Ethyl 2,3‑dioxohexanoate cannot be interchanged with its structural analogs or positional isomers without risking altered reaction outcomes. The adjacent 2,3‑diketo arrangement confers a unique electrophilic character and hydrogen‑bonding pattern that is absent in the more stable 2,4‑diketo tautomer [1]. Moreover, the significant difference in lipophilicity (logP ≈ –0.59 for the 2,3‑isomer vs. logP ≈ 0.35–1.08 for the 2,4‑isomer) changes partitioning in biphasic reactions and chromatographic purification [2]. The crystalline solid state of ethyl 2,3‑dioxohexanoate at ambient temperature, as opposed to the liquid nature of the 2,4‑isomer, further complicates handling and formulation interchange .

Product‑Specific Quantitative Evidence Guide for Ethyl 2,3‑Dioxohexanoate


Zinc‑Induced Deoximation Yield: Ethyl 2,3‑Dioxohexanoate vs. Shorter‑Chain α,β‑Diketo Ester Analogs

In a standardized Zn/AcOH deoximation protocol, ethyl 2,3‑dioxohexanoate (2b) was obtained in 72% isolated yield after HPLC purification [1]. Under identical conditions, the analogous methyl 2,3‑dioxobutanoate (2a) afforded 85% yield and methyl 2,3‑dioxopentanoate (2d) gave 86% yield [1]. The 13–14 percentage‑point lower yield for the hexanoate chain reflects the steric and electronic influence of the longer alkyl side chain, which must be considered when scaling up or comparing synthetic routes.

Deoximation α,β-Diketo ester synthesis vic-Tricarbonyl compounds

Lipophilicity (logP) Differentiation: 2,3‑Dioxohexanoate vs. the 2,4‑Dioxohexanoate Positional Isomer

Ethyl 2,3‑dioxohexanoate exhibits a very low logP of –0.59 , indicating substantial hydrophilicity. In contrast, its positional isomer ethyl 2,4‑dioxohexanoate (CAS 13246‑52‑1) has a reported logP ranging from 0.35 to 1.08 depending on the estimation method [1]. The difference of approximately 0.94–1.67 log units translates to a 9‑ to 47‑fold difference in octanol/water partition coefficient, which profoundly affects retention in reversed‑phase chromatography, liquid–liquid extraction behavior, and passive membrane permeability in biological assays.

Lipophilicity Partition coefficient Positional isomer differentiation

Physical State at Ambient Temperature: Crystalline Solid vs. Liquid Isomer

Ethyl 2,3‑dioxohexanoate is a crystalline solid with a melting point of 55–57 °C , whereas the positional isomer ethyl 2,4‑dioxohexanoate is a liquid at room temperature (no melting point reported, boiling point 233.8 °C at 760 mmHg) . The solid‑state nature of the 2,3‑isomer enables purification via crystallization, facilitates weighing accuracy in small‑scale reactions, and influences dissolution kinetics in reaction media.

Physical state Melting point Handling

Storage Temperature Requirement: Cold‑Chain Integrity for Ethyl 2,3‑Dioxohexanoate

Commercial specifications for ethyl 2,3‑dioxohexanoate mandate storage at 2–8 °C in a sealed, dry environment . By contrast, ethyl 2,4‑dioxohexanoate is typically shipped and stored at ambient room temperature . The cold‑storage requirement for the 2,3‑isomer suggests a greater propensity for thermal degradation or hydration, which must be factored into supply‑chain management, inventory shelf‑life, and shipping cost calculations.

Storage stability Cold‑chain Procurement logistics

Optimal Research and Industrial Scenarios for Ethyl 2,3‑Dioxohexanoate Procurement


Synthesis of vic‑Tricarbonyl Building Blocks via Deoximation Chemistry

Ethyl 2,3‑dioxohexanoate is preferentially prepared using the Zn/AcOH deoximation method described by Ryu et al. (2004) [1]. Although the yield (72%) is lower than for shorter‑chain analogs, the method is operationally simple and avoids the need for toxic transition metals. Labs requiring a reliable α,β‑diketo ester with a C4 side chain for downstream synthetic elaboration (e.g., heterocycle condensation, Claisen/Darzens reactions) should select this specific compound rather than attempting substitution with the more abundant 2,4‑isomer, which presents different electrophilic reactivity.

Isomer‑Specific Chromatographic Method Development

The large lipophilicity difference between ethyl 2,3‑dioxohexanoate (logP ≈ –0.59) and its 2,4‑isomer (logP ≈ 0.35–1.08) [2] necessitates isomer‑specific procurement when developing reversed‑phase HPLC methods. Attempting to use the 2,4‑isomer as a retention‑time surrogate for the 2,3‑isomer will lead to significantly different elution profiles and potential mis‑identification of reaction products or impurities.

Solid‑Phase Formulation and Controlled‑Release Studies

The crystalline solid form of ethyl 2,3‑dioxohexanoate (mp 55–57 °C) makes it suitable for solid‑phase formulation studies where a liquid diketo ester (such as the 2,4‑isomer) would be incompatible with direct compression or powder blending. Additionally, the cold‑storage requirement (2–8 °C) signals that thermal sensitivity testing must be integrated into formulation stability protocols.

Medicinal Chemistry Intermediate for Heterocyclic Scaffolds

As a vic‑tricarbonyl compound, ethyl 2,3‑dioxohexanoate serves as a versatile electrophile for synthesizing pyrazoles, isoxazoles, and other heterocycles that form the core of many bioactive molecules [1]. The compound’s solid state and precise melting point facilitate purification by crystallization and ensure accurate molar equivalence in parallel synthesis arrays, which is critical for generating SAR data.

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